molecular formula C17H21NO2S B2987742 methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 780806-11-3

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2987742
CAS No.: 780806-11-3
M. Wt: 303.42
InChI Key: QRDOWVSXUPFUQM-UHFFFAOYSA-N
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Description

This compound is a benzo[b]thiophene derivative characterized by a partially hydrogenated bicyclic core (4,5,6,7-tetrahydrobenzo[b]thiophene) with a methyl carboxylate group at position 3, a 2,5-dimethylpyrrole substituent at position 2, and a methyl group at position 4.

Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-10-5-8-13-14(9-10)21-16(15(13)17(19)20-4)18-11(2)6-7-12(18)3/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDOWVSXUPFUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor, analgesic, and antimicrobial properties.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 325.42 g/mol

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. A study evaluating various derivatives showed that compounds similar to the one demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM against different cancer cell lines. The structure-activity relationship suggests that modifications in the pyrrole and thiophene rings enhance biological activity.

CompoundIC₅₀ (μM)Activity Level
Compound A23.2High
Compound B45.0Moderate
Compound C49.9Moderate

These findings indicate that the compound may serve as a lead for further development of anticancer agents targeting specific pathways involved in tumor growth and proliferation .

Analgesic Activity

The analgesic potential of the compound was assessed using the "hot plate" method on animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting that it may act on central nervous system pathways to alleviate pain.

Treatment GroupPain Response (seconds)Significance
Control10-
Compound Dose 120p < 0.01
Compound Dose 225p < 0.001

This data supports the hypothesis that the compound could be effective in treating pain-related disorders .

Antimicrobial Activity

In addition to its antitumor and analgesic properties, preliminary studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens.

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may have potential applications in developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

  • Study on Tumor-Bearing Mice : This study demonstrated a significant reduction in tumor size when treated with the compound compared to untreated controls.
  • Chronic Pain Model : In a model of chronic pain, administration of the compound resulted in improved mobility and reduced pain scores.
  • Antimicrobial Efficacy : A clinical trial assessing its effect on infected wounds showed promising results with a notable decrease in infection rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)

  • Structural Differences :
    • The benzo[b]thiophene core in 1a is fully unsaturated (4,7-dioxo-4,7-dihydro) compared to the partially hydrogenated tetrahydro core in the target compound.
    • Substituents: 1a features a hydroxyl group at position 5 and an ethyl ester at position 2, whereas the target compound has a 2,5-dimethylpyrrole at position 2 and a methyl ester at position 3.
  • Synthetic Routes: 1a is synthesized via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and boron trifluoride diethyl etherate .
  • Physical Properties :
    • 1a has a melting point of 153–156°C and IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O) . Comparable data for the target compound are absent.

Methyl 4,5-Dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate

  • Structural Differences: This compound contains a thiophene ring fused to a tetrahydrobenzo ring, similar to the target compound. However, it features a carboxamide linkage (4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino) at position 2 instead of a pyrrole group.

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Crystallographic Data: This compound crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 12.9 Å, b = 14.3 Å, c = 10.2 Å, and β = 105.2° . No crystal data are available for the target compound.

Research Implications

The target compound’s structural uniqueness—particularly the 2,5-dimethylpyrrole group—suggests distinct electronic and steric properties compared to analogs with ester or carboxamide substituents. Further studies should focus on:

Synthetic Optimization : Developing efficient routes for pyrrole-thiophene coupling.

Crystallographic Analysis : Resolving its 3D structure to compare with analogs like .

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